molecular formula C8H8BrCl2N B13491137 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride

6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13491137
M. Wt: 268.96 g/mol
InChI Key: OLHJZDHGUWBVKT-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride typically involves the bromination and chlorination of 2,3-dihydro-1H-indole. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydro-1H-indole hydrochloride
  • 5-Bromo-6-chloro-2,3-dihydro-1H-indole
  • 6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-1,2-dihydro-2-oxo-3H-indole]

Uniqueness

6-Bromo-7-chloro-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the indole ring can enhance its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrCl2N

Molecular Weight

268.96 g/mol

IUPAC Name

6-bromo-7-chloro-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C8H7BrClN.ClH/c9-6-2-1-5-3-4-11-8(5)7(6)10;/h1-2,11H,3-4H2;1H

InChI Key

OLHJZDHGUWBVKT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC(=C2Cl)Br.Cl

Origin of Product

United States

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